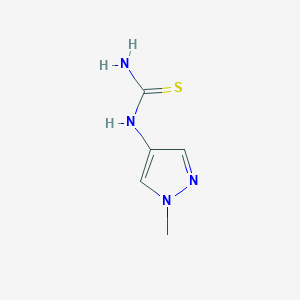

(1-methyl-1H-pyrazol-4-yl)thiourea

Descripción general

Descripción

(1-methyl-1H-pyrazol-4-yl)thiourea is a chemical compound with the molecular formula C5H8N4S It is a derivative of pyrazole and thiourea, combining the properties of both these functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with thiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(1-methyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: N-bromosuccinimide, thionyl chloride

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, amine derivatives

Substitution: Halogenated pyrazole derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

(1-methyl-1H-pyrazol-4-yl)thiourea derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain thiourea derivatives showed minimum inhibitory concentrations (MICs) ranging from 1250 to >5000 µg/mL, indicating their potential as antimicrobial agents .

Antifungal Properties

The antifungal activity of this compound has been evaluated against several fungi, including Gibberella zeae and Fusarium oxysporum. In preliminary tests, specific derivatives showed inhibition percentages of up to 57.9% at a concentration of 100 µg/mL .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Target Fungi | Inhibition (%) at 100 µg/mL |

|---|---|---|

| 6b | Gibberella zeae | 24.7 |

| 6h | Fusarium oxysporum | 57.9 |

| 6l | Cytospora mandshurica | 22.9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including those based on (1-methyl-1H-pyrazol-4-yl). Specific compounds have shown IC50 values as low as 3 µM against various cancer cell lines, indicating their effectiveness in inhibiting cancer cell growth .

Table 2: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 3 |

| Compound B | Prostate Cancer | 14 |

| Compound C | Leukemia | 1.5 |

Herbicidal Activity

Compounds derived from this compound have been investigated for their herbicidal properties. Studies indicate that certain derivatives exhibit selective herbicidal activity towards dicotyledons, making them valuable in agricultural pest management .

Plant Growth Regulation

Thiourea derivatives have shown promise as plant growth regulators, enhancing plant growth and yield in various crops. Their application can lead to improved agricultural productivity by promoting healthier plant development .

Organocatalysts

This compound has been utilized as an organocatalyst in various organic reactions, showcasing its versatility in synthetic chemistry . The compound's ability to facilitate reactions makes it a valuable tool in the development of new chemical processes.

Coordination Complexes

The formation of coordination complexes with this compound has been explored for applications in molecular recognition and materials science. These complexes exhibit unique properties that can be harnessed for various technological advancements .

Mecanismo De Acción

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of metalloenzymes. The pyrazole ring can interact with various biological targets, modulating their function. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, the desired biological effect .

Comparación Con Compuestos Similares

Similar Compounds

- 1-methylpyrazole-4-boronic acid pinacol ester

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole

Uniqueness

(1-methyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both the pyrazole and thiourea moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiourea group enhances its ability to interact with metal ions and form hydrogen bonds, while the pyrazole ring provides a stable and reactive scaffold for further modifications .

Actividad Biológica

(1-Methyl-1H-pyrazol-4-yl)thiourea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molecular weight of 183.23 g/mol. The compound features a pyrazole ring and a thiourea functional group, which contribute to its biological interactions.

Antiviral Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antiviral properties. In vitro assays have demonstrated that these compounds can inhibit viral replication, suggesting their potential as antiviral agents against various viruses.

Antifungal and Antibacterial Effects

The compound has shown promising results in combating pathogenic fungi and bacteria. For instance, derivatives have been tested against species such as Gibberella zeae and Fusarium oxysporum, demonstrating notable antifungal activity. Furthermore, studies have indicated effectiveness against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA), highlighting its antibacterial potential .

Inhibition of Protein Glycation

This compound derivatives are being explored for their ability to inhibit protein glycation, a process associated with chronic diseases like diabetes and Alzheimer's disease. The inhibition is assessed through standard biochemical assays, with results indicating significant effects on glycation processes.

Antioxidant Activity

Some derivatives of this compound have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related conditions. This activity is particularly relevant in the context of mood disorders where oxidative stress plays a role.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites on enzymes or receptors. This interaction enhances binding affinity and modulates biological responses, which is crucial for its antifungal and antibacterial effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with isothiocyanates. Recent advancements in sonochemistry have improved the efficiency of these reactions, yielding higher product quantities in shorter times compared to traditional methods .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

| Study | Focus | Findings |

|---|---|---|

| In vitro assays against various viruses | Significant inhibition of viral replication | |

| Antifungal Activity Study | Testing against Gibberella zeae and Fusarium oxysporum | Notable antifungal effects observed |

| Protein Glycation Inhibition | Biochemical assays for glycation | Effective in reducing glycation levels |

Propiedades

IUPAC Name |

(1-methylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLOOOBSHMJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.